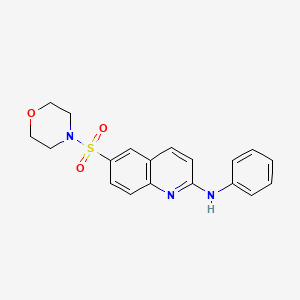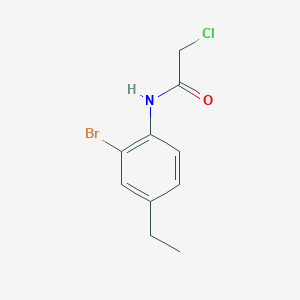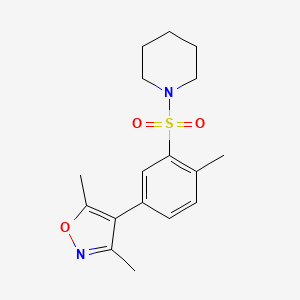![molecular formula C19H26N4O B7549176 1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)
1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone, commonly known as IPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. IPP belongs to the class of compounds known as designer drugs, which are synthetic compounds that are designed to mimic the effects of other drugs. IPP is structurally similar to the drug fentanyl, which is a potent opioid analgesic.
Mécanisme D'action
IPP acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation. Activation of the mu-opioid receptor by IPP results in the inhibition of neurotransmitter release, which leads to a decrease in pain sensation. IPP also has affinity for the dopamine transporter, which is a membrane protein that is involved in the reuptake of dopamine from the synaptic cleft. IPP may therefore have effects on dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPP are not well understood. However, it is known that IPP has potent analgesic effects and may also have effects on dopamine signaling in the brain. IPP has been shown to be highly potent in animal models, with a potency similar to that of fentanyl.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IPP in lab experiments include its high potency and selectivity for the mu-opioid receptor. IPP may therefore be useful in studying the mechanisms of action of opioid analgesics and developing new treatments for pain. However, the limitations of using IPP in lab experiments include its complex synthesis and potential for abuse. IPP is a controlled substance in many countries and must be handled with care.
Orientations Futures
There are several future directions for research on IPP. One potential direction is the development of new treatments for pain and addiction based on the structure of IPP. Another potential direction is the use of IPP in studying the mechanisms of action of opioid analgesics and developing new treatments for pain. Finally, the potential for abuse of IPP highlights the need for further research on the safety and efficacy of this compound.
Méthodes De Synthèse
The synthesis of IPP involves several steps, including the reaction of piperidine with 4-isopropyl-4H-1,2,4-triazole to form 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine, which is then reacted with benzaldehyde to form IPP. The synthesis of IPP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
IPP has potential applications in scientific research, particularly in the field of neuroscience. IPP has been shown to bind to the mu-opioid receptor, which is a target for many opioid analgesics. IPP has also been shown to have affinity for the dopamine transporter, which is a target for many drugs of abuse. IPP may therefore be useful in studying the mechanisms of action of these drugs and developing new treatments for addiction and pain.
Propriétés
IUPAC Name |
3-phenyl-1-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15(2)23-14-20-21-19(23)17-9-6-12-22(13-17)18(24)11-10-16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMXKHRRYUVFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)

![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)

![2-(3-bromophenyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7549139.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)
![5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-1-methyl-1H-1,2,3-benzotriazole](/img/structure/B7549154.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B7549173.png)
![2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7549190.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-tetrahydro-2-furanylmethylamine](/img/structure/B7549192.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridylmethyl)amine](/img/structure/B7549196.png)
![5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7549199.png)